2-hydroxy-N-methyl-N-phenylbenzamide
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Overview
Description
2-hydroxy-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2. It is a member of the benzanilide family, characterized by the presence of a hydroxyl group at the ortho position of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-phenylbenzamide typically involves the hydroxylation of N-methyl-N-phenylbenzamide. One common method is the regioselective C(sp2)–H hydroxylation strategy, which can be catalyzed by either ruthenium (II) or palladium (II) catalysts. This method demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the condensation of carboxylic acids with amines. this method can suffer from limitations such as poor availability of starting materials, difficult reaction procedures, low yields, and the formation of side products .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzanilides depending on the reagents used.
Scientific Research Applications
2-hydroxy-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group at the ortho position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-phenylbenzamide: Lacks the methyl group, which may affect its biological activity and chemical properties.
N-methyl-N-phenylbenzamide:
2-chloro-N-methyl-N-phenylbenzamide: Substitutes the hydroxyl group with a chlorine atom, leading to different chemical and biological properties.
Uniqueness
2-hydroxy-N-methyl-N-phenylbenzamide is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
66306-86-3 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.